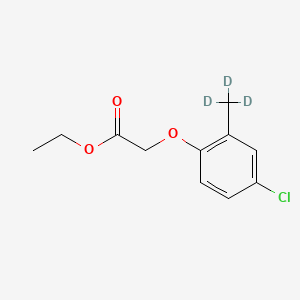
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methyl group and a carboxylic acid functional group. The stereochemistry of this compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-methylpyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry. For instance, the use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions can lead to the desired (2R,5S) configuration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis techniques. These methods may include the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,5S)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-2,5-diaminohexanoic acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,5S)-2,5-diammoniohexanoate: A related compound with amino groups instead of the carboxylic acid group.
Uniqueness
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
YNSYWEFVEIFJPZ-CRCLSJGQSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](N1)C(=O)O |
SMILES canónico |
CC1CCC(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
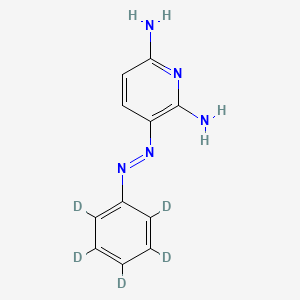
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
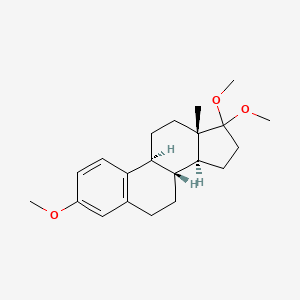
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
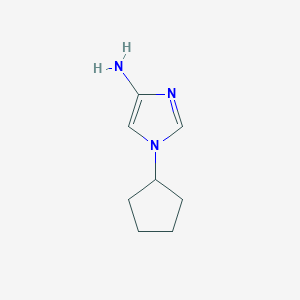
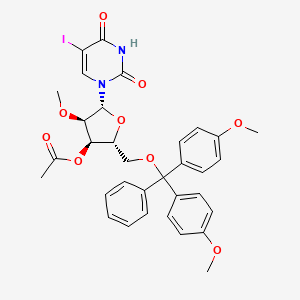
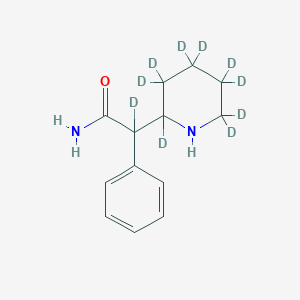
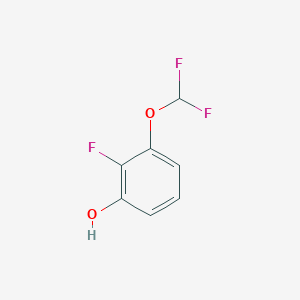
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
